(Thr17)-c-Jun (11-23)

Description

BenchChem offers high-quality (Thr17)-c-Jun (11-23) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Thr17)-c-Jun (11-23) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

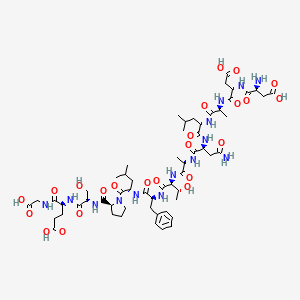

2D Structure

Properties

Molecular Formula |

C58H88N14O23 |

|---|---|

Molecular Weight |

1349.4 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C58H88N14O23/c1-26(2)18-34(65-47(84)28(5)62-52(89)37(23-44(80)81)66-49(86)32(59)21-43(78)79)53(90)67-36(22-41(60)75)51(88)63-29(6)48(85)71-46(30(7)74)57(94)68-35(20-31-12-9-8-10-13-31)54(91)69-38(19-27(3)4)58(95)72-17-11-14-40(72)56(93)70-39(25-73)55(92)64-33(15-16-42(76)77)50(87)61-24-45(82)83/h8-10,12-13,26-30,32-40,46,73-74H,11,14-25,59H2,1-7H3,(H2,60,75)(H,61,87)(H,62,89)(H,63,88)(H,64,92)(H,65,84)(H,66,86)(H,67,90)(H,68,94)(H,69,91)(H,70,93)(H,71,85)(H,76,77)(H,78,79)(H,80,81)(H,82,83)/t28-,29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,46-/m0/s1 |

InChI Key |

HPJFOHSTJLBFFY-RRQIOJLJSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Threonine Phosphorylation in c-Jun: A Technical Guide for Researchers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive overview of the role of threonine phosphorylation in regulating the function of the transcription factor c-Jun. While the specific phosphorylation at Threonine 17 (T17) is not documented in the current scientific literature, this guide focuses on the well-characterized threonine phosphorylation sites that are critical for c-Jun's activity in cellular processes such as proliferation, apoptosis, and transformation. We delve into the signaling pathways, experimental methodologies, and quantitative data associated with these key post-translational modifications.

Introduction: The c-Jun Transcription Factor

c-Jun is a proto-oncoprotein and a key component of the Activator Protein-1 (AP-1) transcription factor complex. AP-1 plays a crucial role in a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and transformation, by regulating the expression of specific target genes. The activity of c-Jun is tightly regulated by post-translational modifications, with phosphorylation being a primary mechanism. While serine phosphorylation, particularly at Serine 63 and 73, is extensively studied, threonine phosphorylation also plays a pivotal, albeit more nuanced, role in modulating c-Jun's function.

Threonine Phosphorylation Sites in c-Jun

Extensive research has identified several key threonine residues within c-Jun that are subject to phosphorylation. These modifications are critical in fine-tuning c-Jun's transcriptional activity and its interaction with other proteins.

JNK-Mediated Phosphorylation at Threonine 91 and 93

The c-Jun N-terminal kinases (JNKs) are a family of mitogen-activated protein kinases (MAPKs) that are primary regulators of c-Jun activity. JNKs phosphorylate c-Jun on four residues within its transactivation domain: Serine 63 (S63), Serine 73 (S73), Threonine 91 (T91), and Threonine 93 (T93)[1]. The phosphorylation of these sites occurs with a defined temporal kinetic, with S63 and S73 being phosphorylated more rapidly than T91 and T93[1]. This temporal regulation allows for a complex signaling response from a single kinase input[1].

The phosphorylation of T91 and T93, in conjunction with S63 and S73, has been shown to disfavor the binding of the co-activator TCF4, thereby attenuating JNK signaling[1]. Furthermore, the multisite phosphorylation of c-Jun at T91/T93/T95 has been proposed to act as a sensitivity amplifier for the JNK cascade, setting the threshold for c-Jun's pro-apoptotic activity in neuronal cells[2].

PAK2-Mediated Phosphorylation at Multiple Threonine Sites

Recent studies have identified the p21-activated kinase 2 (PAK2) as a novel kinase for c-Jun. PAK2 phosphorylates c-Jun at five distinct threonine residues: Threonine 2 (T2), Threonine 8 (T8), Threonine 89 (T89), Threonine 93 (T93), and Threonine 286 (T286)[3][4]. This phosphorylation is induced by epidermal growth factor (EGF) and plays a significant role in EGF-induced cell proliferation and transformation[3][4]. Notably, knockdown of PAK2 reduces anchorage-independent cell transformation, proliferation, and AP-1 activity[3][4].

Signaling Pathways Involving c-Jun Threonine Phosphorylation

The phosphorylation of c-Jun at its threonine residues is a tightly regulated process integrated into complex signaling networks.

The JNK Signaling Pathway

The JNK pathway is a canonical stress-activated pathway. Upon activation by various stimuli, such as cytokines, UV radiation, and growth factors, a kinase cascade is initiated, leading to the activation of JNKs. Activated JNKs then translocate to the nucleus and phosphorylate c-Jun at S63, S73, T91, and T93, thereby modulating its transcriptional activity.

Caption: JNK signaling pathway leading to c-Jun phosphorylation.

The PAK2 Signaling Pathway

The PAK2 signaling pathway is often activated by growth factors like EGF. Upon stimulation, PAK2 is activated and subsequently phosphorylates c-Jun at multiple threonine sites, leading to enhanced cell proliferation and transformation.

Caption: EGF-PAK2 signaling pathway leading to c-Jun phosphorylation.

Quantitative Data on c-Jun Threonine Phosphorylation

The following tables summarize the quantitative effects of c-Jun threonine phosphorylation on its activity and cellular processes.

Table 1: Effect of PAK2-mediated Threonine Phosphorylation on Cell Transformation

| Cell Line | Condition | Relative Colony Formation (%) | Reference |

| JB6 Cl41 (P+) | EGF-induced (Control) | 100 | [3] |

| JB6 Cl41 (P+) | EGF-induced + PAK2 knockdown | Reduced | [3] |

| JB6 Cl41 (P+) | EGF-induced + c-Jun (T->A) mutant (5 sites) | Decreased | [3] |

| SK-MEL-5 | Control | 100 | [4] |

| SK-MEL-5 | PAK2 knockdown | Decreased | [4] |

Table 2: Effect of PAK2-mediated Threonine Phosphorylation on AP-1 Activity

| Cell Line | Condition | Relative AP-1 Activity (%) | Reference |

| JB6 Cl41 (P+) | EGF-induced (Control) | 100 | [3] |

| JB6 Cl41 (P+) | EGF-induced + PAK2 knockdown | Decreased | [3] |

| SK-MEL-5 | Control | 100 | [4] |

| SK-MEL-5 | PAK2 knockdown | Decreased | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study c-Jun threonine phosphorylation.

In Vitro Kinase Assay

Objective: To determine if a specific kinase can directly phosphorylate c-Jun at threonine residues.

Protocol:

-

Protein Purification: Purify recombinant c-Jun protein (wild-type and mutants with specific threonine to alanine substitutions) and the active form of the kinase of interest (e.g., JNK, PAK2).

-

Kinase Reaction: Incubate the purified c-Jun protein with the active kinase in a kinase buffer containing ATP (often radiolabeled [γ-³²P]ATP for detection) for a specified time at 30°C.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Detect phosphorylated c-Jun by autoradiography (if using radiolabeled ATP) or by Western blotting using phospho-specific antibodies against the threonine site of interest.

-

Mass Spectrometry for Phosphorylation Site Identification

Objective: To identify the specific threonine residues on c-Jun that are phosphorylated.

Protocol:

-

Sample Preparation: Perform an in vitro kinase assay with non-radiolabeled ATP or immunoprecipitate c-Jun from cell lysates.

-

In-gel Digestion: Separate the c-Jun protein by SDS-PAGE, excise the corresponding band, and perform in-gel digestion with a protease (e.g., trypsin).

-

Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO₂) chromatography or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fragmentation pattern of the peptides in the MS/MS spectra will reveal the presence and exact location of the phosphate group on the threonine residues.

References

- 1. An intrinsic temporal order of c-JUN N-terminal phosphorylation regulates its activity by orchestrating co-factor recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multisite phosphorylation of c-Jun at threonine 91/93/95 triggers the onset of c-Jun pro-apoptotic activity in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P21-activated protein kinase (PAK2)-mediated c-Jun phosphorylation at 5 threonine sites promotes cell transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

c-Jun N-terminal Kinase (JNK) Substrate Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1][2] They are critical mediators of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[3] JNK signaling pathways are implicated in a diverse range of physiological and pathological processes, such as apoptosis, inflammation, cell differentiation, and neurodegeneration.[4][5] The specificity of JNK signaling is intricately controlled by the selective phosphorylation of its downstream substrates. Understanding the molecular determinants of JNK substrate recognition is therefore paramount for elucidating its biological functions and for the development of targeted therapeutics.

This technical guide provides an in-depth overview of c-Jun N-terminal kinase substrate specificity, focusing on the core principles of substrate recognition, quantitative analysis of phosphorylation, and detailed experimental methodologies for studying JNK-substrate interactions.

Core Principles of JNK Substrate Recognition

JNKs, like other MAPKs, are proline-directed serine/threonine kinases.[1][6] Substrate recognition and phosphorylation by JNKs are governed by a multi-faceted mechanism that involves both a consensus phosphorylation motif at the active site and distal docking motifs that enhance the affinity and specificity of the interaction.

Phosphorylation Site Consensus Sequence

The primary determinant of JNK substrate phosphorylation is the presence of a specific amino acid sequence surrounding the target serine or threonine residue. The generally accepted consensus phosphorylation motif for JNKs is (P)-X-S/T-P , where 'S/T' is the phosphoacceptor site, 'P' is proline, and 'X' is any amino acid.[1] The proline residue at the +1 position relative to the phosphorylation site is a critical determinant for recognition by the JNK active site.[1][6]

Docking Motifs

In addition to the phosphorylation site, many JNK substrates possess linear docking motifs, also known as JNK-binding domains (JBDs) or D-domains, which are located distally from the phosphorylation site.[2][6] These motifs bind to a common docking (CD) groove on the JNK catalytic domain, distinct from the active site, thereby increasing the local concentration of the substrate and enhancing the efficiency and specificity of phosphorylation.[2][7]

The consensus sequence for the D-domain is generally defined as R/K2-3-X1-6-L/I-X-L/I .[2]

A second, less common docking motif, the FXFP motif, has also been identified in some MAPK substrates. While this motif is a primary docking site for ERK MAP kinases, it can also contribute to interactions with JNK, albeit with lower affinity.[8][9]

Quantitative Analysis of JNK Substrate Phosphorylation

The efficiency of JNK-mediated phosphorylation of a given substrate can be quantified by determining its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the affinity of the kinase for its substrate, with a lower Km indicating a higher affinity.[10] The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.[7] The catalytic efficiency of a kinase for a particular substrate is best represented by the kcat/Km ratio.[11]

Table 1: Kinetic Parameters of JNK1β1 for Selected Substrates [12]

| Substrate | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) |

| ATF2 | 1.1 ± 0.4 | 3.5 ± 1.2 | 3.2 ± 1.3 |

| c-Jun | 2.8 ± 0.8 | 17.2 ± 4.5 | 6.2 ± 2.1 |

Data are presented as mean ± standard error.

Validated JNK Substrates and Phosphorylation Sites

A large and growing number of proteins have been identified and validated as physiological substrates of JNKs. These substrates are involved in a wide range of cellular processes and are localized to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria.[2][13]

Table 2: A Comprehensive List of Validated JNK Substrates and their Phosphorylation Sites [2][13][14][15]

| Substrate | Function | Phosphorylation Site(s) | Sequence |

| Nuclear Substrates | |||

| c-Jun | Transcription factor | Ser63, Ser73 | Gln-Ser -Pro-Leu, Ala-Ser -Pro-Ile |

| ATF2 | Transcription factor | Thr69, Thr71 | Pro-Thr -Pro-Thr, Pro-Thr -Pro-Leu |

| p53 | Tumor suppressor | Thr81 | Gln-Thr -Pro-Ser |

| ELK1 | Transcription factor | Ser383 | Lys-Ser -Pro-Leu |

| SMAD4 | Signal transducer | Ser299, Thr303 | Arg-Ser -Pro-Ser, Pro-Thr -Pro-Ala |

| HSF1 | Transcription factor | Ser303, Ser307 | Gln-Ser -Pro-Ala, Gln-Ser -Pro-Val |

| Cytoplasmic Substrates | |||

| 14-3-3ζ | Adaptor protein | Ser58 | Arg-Ser -Pro-Ser |

| Bcl-2 | Apoptosis regulator | Thr56, Ser70, Thr74, Ser87 | Pro-Thr -Pro-Gly, Gln-Ser -Pro-Arg, Gln-Thr -Pro-Leu, Arg-Ser -Pro-Pro |

| Bcl-xL | Apoptosis regulator | Ser62 | Gln-Ser -Pro-Val |

| BIM | Apoptosis regulator | Ser65 | Pro-Ser -Pro-Leu |

| BAD | Apoptosis regulator | Ser112, Ser136 | Arg-Ser -Pro-Ser, Arg-Ser -Pro-Ala |

| Mcl-1 | Apoptosis regulator | Ser159 | Pro-Ser -Pro-Ala |

| Cytoskeletal Proteins | |||

| Tau | Microtubule-associated protein | Ser262, Ser396, Ser404 | Arg-Ser -Pro-Gly, Arg-Ser -Pro-Gly, Arg-Ser -Pro-Gly |

| Paxillin | Focal adhesion protein | Ser178 | Arg-Ser -Pro-Ser |

| Scaffold Proteins | |||

| JIP1 | JNK-interacting protein 1 | Thr103 | Gln-Thr -Pro-Leu |

This table represents a selection of well-validated JNK substrates. The list is not exhaustive.

Experimental Protocols

In Vitro JNK Kinase Assay

This protocol describes a non-radioactive method for measuring the activity of immunoprecipitated or purified JNK against a recombinant substrate.

Materials:

-

Cell lysate or purified active JNK

-

Anti-JNK antibody (for immunoprecipitation)

-

Protein A/G agarose or magnetic beads

-

Recombinant JNK substrate (e.g., GST-c-Jun, His-ATF2)

-

Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP solution (10 mM)

-

SDS-PAGE gels and buffers

-

Nitrocellulose or PVDF membranes

-

Phospho-specific antibody against the substrate

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Immunoprecipitation of JNK (if starting from cell lysate): a. Incubate 200-500 µg of cell lysate with 1-2 µg of anti-JNK antibody for 2-4 hours at 4°C with gentle rotation. b. Add 20-30 µL of Protein A/G beads and continue incubation for another 1-2 hours. c. Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer and twice with Kinase Assay Buffer.

-

Kinase Reaction: a. Resuspend the beads (or add 50-100 ng of purified active JNK) in 30 µL of Kinase Assay Buffer. b. Add 1-2 µg of recombinant substrate. c. Initiate the reaction by adding ATP to a final concentration of 200 µM. d. Incubate at 30°C for 30 minutes with gentle agitation.

-

Termination and Analysis: a. Terminate the reaction by adding 10 µL of 4X SDS-PAGE loading buffer and boiling for 5 minutes. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane and probe with a phospho-specific antibody for the substrate. e. Detect the signal using an HRP-conjugated secondary antibody and a chemiluminescent substrate.

Co-Immunoprecipitation (Co-IP) to Detect JNK-Substrate Interaction

This protocol is designed to verify the physical interaction between JNK and a putative substrate in a cellular context.[16][17][18][19][20]

Materials:

-

Cultured cells expressing the proteins of interest

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Antibody against the "bait" protein (either JNK or the substrate)

-

Isotype control IgG

-

Protein A/G agarose or magnetic beads

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE loading buffer)

-

SDS-PAGE gels and buffers

-

Antibodies for Western blot detection of both "bait" and "prey" proteins

Procedure:

-

Cell Lysis: a. Harvest and wash cells with ice-cold PBS. b. Lyse the cells in Co-IP Lysis Buffer on ice for 30 minutes. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clearing the Lysate: a. Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. b. Pellet the beads and transfer the supernatant to a fresh tube.

-

Immunoprecipitation: a. Incubate the pre-cleared lysate with 2-4 µg of the primary antibody (or control IgG) for 2-4 hours or overnight at 4°C with gentle rotation. b. Add 30-50 µL of Protein A/G beads and incubate for an additional 1-2 hours.

-

Washing: a. Pellet the beads and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

-

Elution and Analysis: a. Elute the protein complexes from the beads by adding 30-50 µL of Elution Buffer or 2X SDS-PAGE loading buffer and boiling for 5-10 minutes. b. Analyze the eluate by SDS-PAGE and Western blotting, probing for both the "bait" and the putative interacting "prey" protein.

Mandatory Visualizations

References

- 1. promega.com [promega.com]

- 2. Uses for JNK: the Many and Varied Substrates of the c-Jun N-Terminal Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abcam.cn [abcam.cn]

- 4. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. promega.com [promega.com]

- 9. graphviz.org [graphviz.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Enzyme Kinetics and Interaction Studies for Human JNK1β1 and Substrates Activating Transcription Factor 2 (ATF2) and c-Jun N-terminal kinase (c-Jun) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Phosphorylation Dynamics of JNK Signaling: Effects of Dual-Specificity Phosphatases (DUSPs) on the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. antibodiesinc.com [antibodiesinc.com]

- 18. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]

- 19. devtoolsdaily.com [devtoolsdaily.com]

- 20. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

Unraveling the Phosphorylation Landscape of c-Jun: A Technical Guide for Researchers

An in-depth examination of the proto-oncogene c-Jun's phosphorylation, a critical post-translational modification governing its multifaceted roles in cellular processes. This guide addresses the specific query of (Thr17)-c-Jun (11-23) phosphorylation and expands to a comprehensive overview of established c-Jun phosphorylation events, providing researchers, scientists, and drug development professionals with a detailed understanding of its regulation and biological significance.

Executive Summary

The proto-oncogene c-Jun, a key component of the AP-1 transcription factor complex, is a central regulator of gene expression in response to a wide array of cellular stimuli. Its activity is intricately modulated by post-translational modifications, with phosphorylation being the most pivotal. While the query specifically addresses the phosphorylation of a (Thr17)-c-Jun (11-23) peptide, our investigation reveals this to be a synthetic peptide with a threonine substitution at position 17, a site naturally occupied by a serine residue in human c-Jun. Consequently, the biological significance of Thr17 phosphorylation on this specific peptide is not documented in scientific literature as a naturally occurring event.

This guide, therefore, clarifies this critical distinction and proceeds to provide a thorough exploration of the well-established and biologically significant phosphorylation sites within the native c-Jun protein. We delve into the N-terminal phosphorylation sites (Ser63, Ser73, Thr91, and Thr93) primarily targeted by the c-Jun N-terminal kinases (JNKs), and the C-terminal sites that negatively regulate its DNA-binding activity. We present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of the key signaling pathways using the DOT language for Graphviz.

The Synthetic Nature of (Thr17)-c-Jun (11-23)

An initial investigation into the biological significance of "(Thr17)-c-Jun (11-23) phosphorylation" led to a crucial finding. The peptide , with the sequence Asp-Asp-Ala-Leu-Asn-Ala-Thr -Phe-Leu-Pro-Ser-Glu-Gly, is commercially available as a synthetic peptide.

Upon alignment with the canonical human c-Jun protein sequence (UniProt accession number P05412), it was determined that the amino acid at position 17 is a Serine (Ser) , not a Threonine (Thr).

Human c-Jun (residues 11-23): D D A L N A S F L P S E G

Synthetic (Thr17)-c-Jun (11-23) peptide: D D A L N A T F L P S E G

This Serine-to-Threonine substitution renders the "(Thr17)-c-Jun (11-23)" peptide a synthetic analog of the native c-Jun sequence. As such, there is no evidence in the scientific literature to support the natural occurrence or biological significance of c-Jun phosphorylation at a Threonine at position 17. Such synthetic peptides are often utilized in research as tools for kinase assays to probe enzyme specificity or to act as competitive inhibitors.

Therefore, this guide will focus on the extensively documented and physiologically relevant phosphorylation events of the native c-Jun protein.

The Landscape of Native c-Jun Phosphorylation

The functional activity of the c-Jun protein is tightly regulated by a complex interplay of phosphorylation and dephosphorylation events at multiple sites. These modifications are critical in determining c-Jun's role in cellular processes ranging from proliferation and differentiation to apoptosis and oncogenic transformation. The phosphorylation sites can be broadly categorized into two main regions: the N-terminal transactivation domain and the C-terminal DNA-binding domain.

N-Terminal Phosphorylation: The Activation Hub

The N-terminal region of c-Jun contains a potent transactivation domain, and its phosphorylation is a primary mechanism for enhancing c-Jun's transcriptional activity. The key phosphorylation sites in this domain are Serine 63 (Ser63), Serine 73 (Ser73), Threonine 91 (Thr91), and Threonine 93 (Thr93).

The c-Jun N-terminal kinases (JNKs), a subgroup of the mitogen-activated protein kinase (MAPK) family, are the principal kinases responsible for phosphorylating these N-terminal sites.[1] JNKs are activated in response to various stress stimuli, including cytokines, UV irradiation, and heat shock.[1]

Table 1: Key N-Terminal Phosphorylation Sites of c-Jun and Their Functional Consequences

| Phosphorylation Site | Primary Kinase(s) | Biological Consequence |

| Ser63 / Ser73 | JNK1, JNK2, JNK3 | Increased transcriptional activity, enhanced protein stability, promotion of cell proliferation and apoptosis.[2][3] |

| Thr91 / Thr93 | JNK1, JNK2, JNK3 | Further enhancement of transcriptional activity, involved in pro-apoptotic signaling. |

The phosphorylation of Ser63 and Ser73 is particularly well-characterized and is known to significantly potentiate the transactivating capacity of c-Jun. This modification enhances the recruitment of coactivators, such as CBP/p300, to the promoter of target genes.

C-Terminal Phosphorylation: A Brake on DNA Binding

In contrast to the activating N-terminal phosphorylations, phosphorylation at sites within the C-terminal region of c-Jun, near the DNA-binding domain, has an inhibitory effect. These sites include Threonine 231, Threonine 239, Serine 243, and Serine 249.

Glycogen synthase kinase 3 (GSK3) is a key kinase that phosphorylates these C-terminal residues. This phosphorylation negatively regulates c-Jun's ability to bind to its consensus DNA sequence (the AP-1 site).

Table 2: Key C-Terminal Phosphorylation Sites of c-Jun and Their Functional Consequences

| Phosphorylation Site | Primary Kinase(s) | Biological Consequence |

| Thr231, Thr239, Ser243, Ser249 | GSK3 | Decreased DNA binding affinity, inhibition of transcriptional activity. |

Signaling Pathways Leading to c-Jun Phosphorylation

The phosphorylation of c-Jun is the culmination of intricate signaling cascades initiated by a variety of extracellular and intracellular signals. The JNK signaling pathway is the most prominent of these.

The JNK Signaling Cascade

The JNK pathway is a three-tiered kinase cascade. It is typically initiated by stress signals that activate a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), MKK4 or MKK7. These MAPKKs then dually phosphorylate and activate JNK on a threonine and a tyrosine residue within its activation loop. Activated JNK translocates to the nucleus where it phosphorylates c-Jun and other transcription factors.

Caption: The JNK signaling pathway leading to c-Jun phosphorylation.

Experimental Protocols for Studying c-Jun Phosphorylation

A variety of experimental techniques are employed to investigate the phosphorylation status of c-Jun and its functional consequences.

In Vitro Kinase Assay

This assay directly measures the ability of a specific kinase to phosphorylate c-Jun or a peptide substrate.

Methodology:

-

Reagents: Purified active kinase (e.g., JNK), recombinant c-Jun protein or peptide substrate, kinase buffer, and [γ-³²P]ATP.

-

Reaction: The kinase, substrate, and kinase buffer are incubated with [γ-³²P]ATP at an optimal temperature (e.g., 30°C) for a defined period.

-

Detection: The reaction is stopped, and the products are resolved by SDS-PAGE. The phosphorylated substrate is visualized by autoradiography.

-

Non-radioactive alternative: Phosphorylation can also be detected by Western blotting using phospho-specific antibodies.

Western Blotting with Phospho-Specific Antibodies

This is a widely used method to detect the phosphorylation of endogenous or overexpressed c-Jun in cell lysates.

Methodology:

-

Cell Lysis: Cells are treated with stimuli to induce c-Jun phosphorylation and then lysed in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for c-Jun phosphorylated at a particular site (e.g., anti-phospho-c-Jun Ser63). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

Caption: Workflow for detecting phosphorylated c-Jun by Western blotting.

Mass Spectrometry

Mass spectrometry is a powerful tool for identifying and quantifying phosphorylation sites on proteins with high precision.

Methodology:

-

Protein Isolation: c-Jun is isolated from cells, often by immunoprecipitation.

-

Proteolytic Digestion: The protein is digested into smaller peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Due to the low abundance of phosphorylated peptides, they are often enriched using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for the identification of the peptide sequence and the precise location of the phosphate group.

Conclusion

The phosphorylation of c-Jun is a complex and highly regulated process that is central to its function as a key transcriptional regulator. While the specific query regarding (Thr17)-c-Jun (11-23) phosphorylation pertains to a synthetic peptide not found in nature, the study of native c-Jun phosphorylation provides a rich field of investigation for understanding fundamental cellular processes and for the development of novel therapeutic strategies targeting diseases such as cancer and inflammatory disorders. A thorough understanding of the kinases, the specific phosphorylation sites, and the downstream consequences is essential for researchers and drug development professionals working in these areas. This guide provides a foundational overview to aid in these endeavors.

References

Technical Guide: The Role of c-Jun N-Terminal Phosphorylation in Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The transcription factor c-Jun, a primary component of the Activator Protein-1 (AP-1) complex, is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. Its role in programmed cell death is largely governed by post-translational modifications, particularly the phosphorylation of its N-terminal transactivation domain by c-Jun N-terminal Kinases (JNKs). This technical guide provides an in-depth examination of the signaling pathways, molecular mechanisms, and experimental methodologies used to investigate the pro-apoptotic function of phosphorylated c-Jun. While this document focuses on the well-established phosphorylation of Serine 63 and 73, it also acknowledges the existence of synthetic peptide fragments like (Thr17)-c-Jun (11-23), which are available for research purposes, though their specific biological roles in apoptosis are not extensively documented in current literature. This guide offers structured data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in biomedical research and drug development.

Introduction to c-Jun and Apoptosis

Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis, eliminating damaged or unwanted cells. The dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The AP-1 transcription factor c-Jun is a pivotal mediator in the apoptotic signaling cascade.[1][2]

The function of c-Jun as a pro-apoptotic or anti-apoptotic factor is highly context-dependent and is critically regulated by its phosphorylation state.[3][4] In response to cellular stress signals—such as UV irradiation, cytokine stimulation, and growth factor withdrawal—the c-Jun N-terminal Kinase (JNK) pathway is activated.[5][6] JNKs, which are members of the mitogen-activated protein kinase (MAPK) family, phosphorylate c-Jun on two key residues within its transactivation domain: Serine 63 (Ser63) and Serine 73 (Ser73) .[7] This phosphorylation event dramatically enhances c-Jun's transcriptional activity, leading to the expression of genes that drive the apoptotic program.[7][8]

While the focus of apoptosis research has been on Ser63/73, other phosphorylation sites like Threonine 91 and 93 have also been identified.[3] The specific peptide fragment (Thr17)-c-Jun (11-23) is a commercially available research tool derived from the c-Jun protein sequence.[9][10] However, its direct involvement and mechanism of action in apoptosis are not well-established in peer-reviewed literature. This guide will focus on the canonical, well-documented role of JNK-mediated phosphorylation of c-Jun in apoptosis.

The JNK/c-Jun Signaling Pathway

The JNK signaling cascade is a primary stress-response pathway in mammalian cells. It functions as a tiered kinase module that translates extracellular and intracellular stress signals into a cellular response, often culminating in apoptosis.

-

Pathway Activation : A wide array of stimuli, including inflammatory cytokines (e.g., TNF-α), environmental stress (e.g., UV radiation, heat shock, osmotic shock), and withdrawal of survival factors, can initiate the pathway.[5]

-

Kinase Cascade : These signals are transduced through a series of kinases. Upstream MAPK Kinase Kinases (MAP3Ks), such as MEKK1 or ASK1, are activated and subsequently phosphorylate and activate the MAPK Kinases (MAP2Ks), primarily MKK4 and MKK7.[5][8]

-

JNK Phosphorylation : MKK4 and MKK7 then dually phosphorylate JNK on specific threonine and tyrosine residues within its activation loop, leading to JNK activation.[8]

-

c-Jun Activation : Activated JNK translocates from the cytoplasm to the nucleus, where it binds to the N-terminal transactivation domain of c-Jun and phosphorylates it at Ser63 and Ser73.[6][8] This phosphorylation event enhances the ability of c-Jun to activate the transcription of its target genes.[7]

References

- 1. Induction of apoptosis by the transcription factor c-Jun - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Transcription factor Jun - Wikipedia [en.wikipedia.org]

- 4. embopress.org [embopress.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. genesandcancer.com [genesandcancer.com]

- 7. Phosphorylation of c-Jun Is Necessary for Apoptosis Induced by Survival Signal Withdrawal in Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide: c-Jun as a Substrate for Stress-Activated Protein Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor c-Jun is a proto-oncoprotein and a critical component of the Activator Protein-1 (AP-1) complex.[1] AP-1, a dimeric complex formed by members of the Jun, Fos, and ATF families, binds to specific DNA sequences to regulate gene expression involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and transformation.[1][2][3] The activity of c-Jun is tightly regulated by post-translational modifications, most notably phosphorylation by the Stress-Activated Protein Kinase (SAPK) family.[2][3]

SAPKs, which primarily include the c-Jun N-terminal Kinases (JNKs) and p38 Mitogen-Activated Protein Kinases (MAPKs), are activated in response to a wide array of cellular and environmental stressors such as UV irradiation, inflammatory cytokines, heat shock, and osmotic shock.[4][5][6][7][8] Upon activation, these kinases phosphorylate c-Jun within its N-terminal transactivation domain, significantly enhancing its ability to drive transcription.[9][10] Dysregulation of the SAPK/c-Jun signaling axis is implicated in numerous pathologies, including neurodegenerative diseases, chronic inflammation, and cancer, making it a key target for therapeutic intervention.[4][11][12] This guide provides a detailed examination of the signaling pathways, phosphorylation dynamics, and experimental methodologies central to understanding c-Jun as a primary substrate for SAPKs.

Signaling Pathways Activating c-Jun

The phosphorylation of c-Jun is a tightly controlled event orchestrated by a hierarchical cascade of protein kinases. Environmental and cellular stress signals are transduced through a three-tiered kinase module: a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and the terminal MAP Kinase (JNK or p38) that directly phosphorylates c-Jun.

The Canonical JNK Pathway

The JNKs were the first identified kinases that bind to and phosphorylate c-Jun on key serine residues within its activation domain.[7] The canonical activation pathway is initiated by diverse stress stimuli, which activate a MAP3K such as TGF-β-activated kinase 1 (TAK1).[13][14][15] TAK1, in complex with TAK1-binding proteins (TABs), then phosphorylates and activates the dual-specificity MAP2Ks, MKK4 (also known as SEK1) and MKK7.[16][17][18] These two kinases are the direct upstream activators of JNK, phosphorylating it on a conserved Threonine-Proline-Tyrosine (TPY) motif (specifically Thr183 and Tyr185), leading to its activation.[10][19][20] Activated JNK then translocates to the nucleus to phosphorylate c-Jun and other transcription factors.[10][19] MKK4 and MKK7 have distinct, non-redundant roles; MKK7 preferentially phosphorylates the threonine residue, while MKK4 can phosphorylate the tyrosine residue, and they act synergistically to fully activate JNK.[17][18]

References

- 1. PhosphoPlus® c-Jun (Ser63) and c-Jun (Ser73) Antibody Kit | Cell Signaling Technology [cellsignal.com]

- 2. Phospho-c-Jun (Ser73) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Anti-phospho-c-Jun (Ser73) Antibody | 06-659 [merckmillipore.com]

- 4. The c-jun kinase/stress-activated pathway: regulation, function and role in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The stress-activated protein kinase subfamily of c-Jun kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. the-c-jun-kinase-stress-activated-pathway-regulation-function-and-role-in-human-disease - Ask this paper | Bohrium [bohrium.com]

- 7. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Uses for JNK: the Many and Varied Substrates of the c-Jun N-Terminal Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. TAK1-binding Protein 1, TAB1, Mediates Osmotic Stress-induced TAK1 Activation but Is Dispensable for TAK1-mediated Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 15. pnas.org [pnas.org]

- 16. TAK1, but not TAB1 or TAB2, plays an essential role in multiple signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The bottleneck of JNK signaling: molecular and functional characteristics of MKK4 and MKK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Activation of SAPK/JNKs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

The Transactivation Domain of c-Jun: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene c-Jun is a critical component of the Activator Protein-1 (AP-1) transcription factor complex, a central regulator of gene expression in response to a diverse array of cellular stimuli, including stress, growth factors, and cytokines. The transcriptional activity of c-Jun is primarily governed by its N-terminal transactivation domain (TAD). This in-depth technical guide provides a comprehensive overview of the c-Jun TAD, detailing its structure, function, and regulation. We present quantitative data on its phosphorylation kinetics and transcriptional activation, along with detailed experimental protocols for its study. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the c-Jun TAD's role in cellular processes and its potential as a therapeutic target.

Introduction

The c-Jun protein, a member of the basic leucine zipper (bZIP) family of transcription factors, plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and transformation.[1][2] Its ability to regulate these diverse functions is intrinsically linked to the activity of its transactivation domain (TAD). The c-Jun TAD is a primary target for signal transduction pathways that modulate AP-1 activity. Understanding the intricate mechanisms that govern the c-Jun TAD is therefore crucial for researchers in oncology, immunology, and neuroscience, as well as for professionals involved in the development of novel therapeutics targeting these pathways.

Structure and Function of the c-Jun Transactivation Domain

The c-Jun protein is composed of several functional domains, including a C-terminal bZIP domain responsible for dimerization and DNA binding, and an N-terminal transactivation domain that orchestrates the recruitment of the transcriptional machinery. The TAD of c-Jun is intrinsically disordered, a characteristic that allows for functional plasticity and interaction with a multitude of binding partners.[3]

The transcriptional potency of c-Jun is dramatically enhanced by the phosphorylation of two key serine residues within the TAD: Serine 63 (Ser63) and Serine 73 (Ser73).[4][5] Additional phosphorylation sites at Threonine 91 (Thr91) and Threonine 93 (Thr93) are also present and contribute to the fine-tuning of c-Jun activity.[3] This phosphorylation is primarily mediated by the c-Jun N-terminal kinases (JNKs), a subgroup of the mitogen-activated protein kinase (MAPK) family.[4]

Upon phosphorylation, the c-Jun TAD undergoes a conformational change that enhances its interaction with transcriptional co-activators, most notably the histone acetyltransferases CBP (CREB-binding protein) and p300. This interaction is critical for the subsequent acetylation of histones, leading to chromatin remodeling and the initiation of gene transcription. Conversely, the unphosphorylated c-Jun TAD can interact with the MBD3 subunit of the NuRD repressor complex, leading to gene repression.[3]

Regulation of the c-Jun Transactivation Domain

The activity of the c-Jun TAD is tightly regulated by a complex interplay of signaling pathways and post-translational modifications.

The JNK Signaling Pathway

The canonical pathway for c-Jun activation involves the JNK signaling cascade. Extracellular stimuli such as UV irradiation, inflammatory cytokines (e.g., TNF-α), and growth factors activate a kinase cascade that culminates in the activation of JNKs.[6] Activated JNKs then translocate to the nucleus and phosphorylate c-Jun at Ser63 and Ser73, leading to a significant increase in its transcriptional activity.[4]

Figure 1. JNK signaling pathway leading to c-Jun activation.

Other Regulatory Kinases

While JNKs are the primary activators, other kinases also modulate c-Jun TAD activity. Extracellular signal-regulated kinases (ERKs) have been reported to phosphorylate inhibitory C-terminal sites on c-Jun, rather than the activating N-terminal sites.[4] Glycogen synthase kinase 3 (GSK3) and Casein Kinase II (CKII) can also phosphorylate sites in the C-terminal region, which can negatively regulate c-Jun's DNA binding activity.

Data Presentation

Quantitative Analysis of c-Jun Phosphorylation

The phosphorylation of the c-Jun TAD by JNK follows distinct temporal kinetics. Studies using time-resolved NMR spectroscopy have revealed that Ser63 and Ser73 are phosphorylated more rapidly than Thr91 and Thr93.[3]

| Phosphorylation Site | Relative Phosphorylation Rate (in vitro) | Half-time of Phosphorylation (in vivo) |

| Serine 63 (Ser63) | Fast | ~12 min |

| Serine 73 (Ser73) | Fast | ~12 min |

| Threonine 91 (Thr91) | Slow | ~15-17 min |

| Threonine 93 (Thr93) | Slow | ~15-17 min |

| Table 1: Kinetics of c-Jun TAD Phosphorylation by JNK. Data compiled from in vitro and in vivo studies.[3] |

Quantitative Effects of Phosphorylation on Transactivation

Phosphorylation of the c-Jun TAD significantly enhances its ability to activate transcription. This can be quantified using reporter gene assays, where the activity of a luciferase gene under the control of an AP-1 responsive promoter is measured.

| c-Jun Mutant | Fold Activation of AP-1 Reporter (Relative to Wild-Type) |

| Wild-Type (WT) c-Jun | 1.0 |

| c-Jun (S63A/S73A) | Significantly reduced |

| c-Jun (T91A/T93A) | Moderately reduced |

| c-Jun (S63D/S73D) (phosphomimetic) | Increased |

| Table 2: Effect of c-Jun TAD Mutations on Transcriptional Activity. This table represents a summary of expected outcomes based on multiple studies.[1][7] The exact fold change can vary depending on the cell type and experimental conditions. |

Binding Affinities of the c-Jun TAD

The interaction between the c-Jun TAD and its co-activators is crucial for its function. While specific dissociation constants (Kd) can vary between studies, phosphorylation of the TAD is known to increase its affinity for CBP/p300.

| Interacting Proteins | Condition | Binding Affinity (Kd) |

| c-Jun TAD & CBP/p300 | Unphosphorylated | Weaker affinity |

| c-Jun TAD & CBP/p300 | Phosphorylated (Ser63/73) | Stronger affinity |

| c-Jun TAD & MBD3 | Unphosphorylated | Binding observed |

| c-Jun TAD & MBD3 | Phosphorylated | Binding abolished |

| Table 3: Binding Affinities of the c-Jun Transactivation Domain. This table summarizes the qualitative changes in binding affinity upon phosphorylation.[3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay for JNK-mediated c-Jun Phosphorylation

This assay measures the ability of JNK to phosphorylate a recombinant c-Jun substrate.

-

Reaction Setup: In a microcentrifuge tube, combine the following in kinase buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄):

-

Recombinant active JNK1/2 (100-200 ng)

-

Recombinant GST-c-Jun (1-79) substrate (1-2 µg)

-

ATP (100 µM)

-

[γ-³²P]ATP (5-10 µCi)

-

-

Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.

-

Termination: Stop the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Separate the proteins by SDS-PAGE. Visualize the phosphorylated GST-c-Jun by autoradiography.

Luciferase Reporter Assay for c-Jun Transactivation Activity

This assay quantifies the transcriptional activity of c-Jun in cells.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or HeLa) with:

-

An AP-1 luciferase reporter plasmid (e.g., pGL3-3xAP1-Luc).

-

An expression plasmid for wild-type or mutant c-Jun.

-

A Renilla luciferase plasmid (for normalization of transfection efficiency).

-

-

Cell Treatment: 24-48 hours post-transfection, treat the cells with a stimulus to activate the JNK pathway (e.g., anisomycin or UV irradiation) or with a vehicle control.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold activation relative to a control condition.

Co-Immunoprecipitation (Co-IP) to Identify c-Jun Interacting Proteins

This technique is used to determine if two proteins interact in a cellular context.

-

Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-c-Jun) overnight at 4°C.

-

Complex Capture: Add fresh protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein.

Chromatin Immunoprecipitation (ChIP) to Identify c-Jun Target Genes

ChIP is used to identify the genomic regions where a protein of interest is bound.

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against c-Jun overnight at 4°C.

-

Complex Capture: Use protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Figure 2. General workflows for key experimental protocols.

c-Jun Transactivation Domain in Drug Development

The central role of c-Jun in oncogenesis and other diseases makes its transactivation domain an attractive target for therapeutic intervention. Strategies for targeting the c-Jun TAD include:

-

JNK Inhibitors: Small molecule inhibitors that block the activity of JNKs can prevent the phosphorylation and subsequent activation of c-Jun.[2]

-

Inhibitors of c-Jun-Co-activator Interaction: Molecules designed to disrupt the interaction between the phosphorylated c-Jun TAD and CBP/p300 could selectively inhibit c-Jun-mediated transcription.

-

Peptide-based Inhibitors: Peptides that mimic the JNK docking site on c-Jun or the c-Jun binding domain on its partners can be used to competitively inhibit these interactions.

Conclusion

The transactivation domain of c-Jun is a critical hub for the integration of extracellular signals that control a vast array of cellular processes. Its activity is exquisitely regulated by phosphorylation, primarily through the JNK signaling pathway, which dictates its interaction with co-activators and co-repressors to fine-tune gene expression. A thorough understanding of the c-Jun TAD's structure, function, and regulation, facilitated by the quantitative data and detailed experimental protocols presented in this guide, is essential for advancing our knowledge of c-Jun-mediated biology and for the development of targeted therapies for diseases driven by aberrant AP-1 activity. The continued exploration of the c-Jun TAD will undoubtedly unveil further layers of regulatory complexity and provide new opportunities for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. c-Jun Homodimers Can Function as a Context-Specific Coactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An intrinsic temporal order of c-JUN N-terminal phosphorylation regulates its activity by orchestrating co-factor recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The transactivating domain of the c-Jun proto-oncoprotein is required for cotransformation of rat embryo cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of c-jun mediated by MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Multifaceted Output of c-Jun Biological Activity: Focus at the Junction of CD8 T Cell Activation and Exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crucial Role of C-Jun Phosphorylation at Ser63/73 Mediated by PHLPP Protein Degradation in the Cheliensisin A (Chel A) Inhibition of Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Regulation of Activator Protein-1 (AP-1) Activity by c-Jun Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Activator Protein-1 (AP-1) transcription factor is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1] Comprised of proteins from the Jun, Fos, and ATF families, AP-1's activity is intricately controlled, with the post-translational modification of its components playing a pivotal role.[1] This guide focuses on the core mechanisms governing AP-1 activity through the phosphorylation of c-Jun, a foundational subunit of the AP-1 complex. We will dissect the key signaling pathways, present quantitative data on the impact of phosphorylation, provide detailed experimental protocols for studying these events, and discuss the implications for therapeutic intervention.

Core Regulatory Mechanisms of c-Jun Phosphorylation

The transcriptional activity of c-Jun is primarily modulated by phosphorylation events occurring at two distinct regions: the N-terminal transactivation domain (TAD) and the C-terminal DNA-binding domain (DBD).

N-Terminal Phosphorylation: The Activation Switch

Phosphorylation within the N-terminal TAD, specifically at Serine 63 (Ser63) and Serine 73 (Ser73) , is the principal mechanism for enhancing c-Jun's ability to activate transcription.[2] This modification boosts its interaction with coactivators like CBP/p300.[3]

2.1.1 The JNK Pathway

The c-Jun N-terminal kinases (JNKs), also known as Stress-Activated Protein Kinases (SAPKs), are the most prominent kinases responsible for phosphorylating Ser63 and Ser73.[2][4] The JNK signaling cascade is a three-tiered system activated by a wide range of stress stimuli, including cytokines (e.g., TNF-α), UV radiation, and osmotic shock.[2][5]

-

Activation Cascade : The pathway is initiated by the activation of a MAP Kinase Kinase Kinase (MAPKKK, e.g., MEKK1, ASK1), which then phosphorylates and activates a MAP Kinase Kinase (MAPKK), specifically MKK4 and MKK7.[4] These, in turn, dually phosphorylate and activate JNK on a conserved Thr-Pro-Tyr motif.[4]

-

Nuclear Translocation : Activated JNK translocates to the nucleus, where it phosphorylates c-Jun, leading to a potentiation of AP-1-dependent gene expression.[4] Studies in JNK-deficient cells show a marked decrease in c-Jun phosphorylation and AP-1 DNA binding activity following TNF stimulation, confirming the essential role of this pathway.[5]

2.1.2 Other Activating Kinases

While JNK is the primary activator, other kinases can also phosphorylate c-Jun's N-terminal sites.

-

Cyclin-Dependent Kinases (CDKs) : Cdk3 and Cdk4 have been shown to phosphorylate c-Jun at Ser63/73, enhancing AP-1 activity and cell transformation, often independently of the JNK pathway.[6][7]

-

Extracellular Signal-Regulated Kinases (ERKs) : Though debated, some reports suggest ERKs can phosphorylate c-Jun at Ser63/73 in response to growth factors like EGF.[6]

C-Terminal Phosphorylation: The Inhibition Brake

Phosphorylation in the C-terminal region of c-Jun, near its DNA-binding domain, negatively regulates its activity by inhibiting its ability to bind to DNA.[3]

2.2.1 The GSK-3 Pathway

Glycogen Synthase Kinase-3 (GSK-3) is a key kinase that phosphorylates c-Jun at sites including Threonine 239 (Thr239) .[3][8] In quiescent cells, GSK-3 is constitutively active, contributing to the repression of growth factor-inducible genes by phosphorylating and inhibiting c-Jun.[8] Upon stimulation with growth factors, pathways like PI3K/Akt lead to the inhibitory phosphorylation of GSK-3, thereby relieving its suppression of c-Jun and allowing AP-1 activity.[3]

Quantitative Impact of c-Jun Phosphorylation on AP-1 Activity

The phosphorylation status of c-Jun directly correlates with the transcriptional output of the AP-1 complex. The following tables summarize quantitative data from various studies.

Table 1: Effect of N-Terminal Phosphorylation on AP-1 Activity

| Kinase / Stimulus | Phosphorylation Site(s) | Experimental System | Quantitative Effect on AP-1 Activity | Reference |

| Cdk3 | Ser63 / Ser73 | HEK293 cells | ~15-fold higher interaction affinity with c-Jun compared to control in a mammalian two-hybrid assay. | [6] |

| ΔMEKK (JNK activator) | Ser63 / Ser73 | 293 cells | Strong induction of phospho-signal for S63 and S73. | [9] |

| TNF-α | N-terminus | Wild-Type Fibroblasts | Marked increase in c-Jun phosphorylation. | [5] |

| TNF-α | N-terminus | Jnk-/- Fibroblasts | No detectable c-Jun phosphorylation. | [5] |

| Hypoxia | N-terminus | HepG2 cells | Concomitant increase in c-Jun phosphorylation and JNK activation, leading to AP-1 transcriptional activity. | [10] |

Table 2: Effect of Pharmacological Inhibition on c-Jun Phosphorylation and AP-1 Activity

| Inhibitor | Target Kinase | Experimental System | Quantitative Effect | Reference |

| SP600125 | JNK | Human neuroblastoma cells | Almost completely blocked c-Jun phosphorylation at 10 µM. | [11] |

| JNK Inhibitor | JNK | SaoS-2 cells | No effect on EGF-induced c-Jun phosphorylation at Ser63/73, suggesting other kinases are involved in that context. | [6] |

| MEKK1 dominant negative | MEKK1 (upstream of JNK) | HepG2 cells | Inhibition of hypoxia-induced AP-1 transcriptional activity. | [10] |

| CDK4-specific inhibitor | CDK4 | Human macrophages | Reduced R848-stimulated c-Jun phosphorylation. | [7] |

Detailed Experimental Protocols & Workflows

Investigating the regulation of AP-1 by c-Jun phosphorylation requires a combination of biochemical and molecular biology techniques.

In Vitro Kinase Assay

This assay directly measures the ability of a specific kinase to phosphorylate c-Jun.

Methodology:

-

Protein Purification: Purify recombinant kinase (e.g., active JNK1, Cdk3) and substrate (e.g., GST-c-Jun fusion protein).[12]

-

Reaction Setup: Incubate the purified kinase and substrate in a kinase buffer containing ATP. For radioactive assays, [γ-³²P]ATP is included.[12][13] A typical reaction might contain 1 µg of kinase, 1.5 µg of substrate, and 0.5 mM ATP in 25 µL of kinase buffer.[12][13]

-

Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes.[12][13]

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.[12]

-

Analysis:

AP-1 Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the AP-1 complex.

Methodology:

-

Plasmid Transfection: Co-transfect cells (e.g., HEK293, HeLa) with:

-

An AP-1 reporter plasmid containing multiple AP-1 binding sites (TPA-responsive elements, TREs) upstream of a luciferase gene.

-

Expression plasmids for c-Jun, its dimerization partners (e.g., c-Fos), and/or the kinase of interest.

-

A control plasmid (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.[6]

-

-

Cell Treatment: After 24-48 hours, treat cells with stimuli (e.g., TNF-α, growth factors) or inhibitors as required by the experiment.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the AP-1 reporter (firefly) luciferase activity to the control (Renilla) luciferase activity. Express results as fold-change relative to an untreated or control condition.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if c-Jun is bound to the promoter of a specific target gene in vivo.

Methodology:

-

Cross-linking: Treat cells with formaldehyde (1% final concentration) to cross-link proteins to DNA. Quench the reaction with glycine.[14]

-

Cell Lysis & Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.[15]

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with an antibody specific to c-Jun (or phospho-c-Jun). Use normal IgG as a negative control.[14][15]

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using Protein A/G magnetic or agarose beads.[15]

-

Washing: Perform a series of washes with buffers of increasing stringency (low salt, high salt, LiCl) to remove non-specifically bound chromatin.[15]

-

Elution & Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of a high-salt solution.[15]

-

DNA Purification: Purify the DNA using silica-based columns or phenol-chloroform extraction.[14]

-

Analysis: Quantify the amount of specific DNA sequences in the IP sample using quantitative PCR (qPCR) with primers designed for the promoter region of a known or putative AP-1 target gene. Data is often presented as "percent input" or "fold enrichment" over the IgG control.[16]

References

- 1. Translational regulation mechanisms of AP-1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 3. The Multifaceted Output of c-Jun Biological Activity: Focus at the Junction of CD8 T Cell Activation and Exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-Jun NH2-Terminal Kinase Is Essential for the Regulation of AP-1 by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. AP-1 is a component of the transcriptional network regulated by GSK-3 in quiescent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Stimulation of c-Jun/AP-1-Activity by the Cell Cycle Inhibitor p57Kip2 [frontiersin.org]

- 10. c-JUN gene induction and AP-1 activity is regulated by a JNK-dependent pathway in hypoxic HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CSK-Mediated c-Jun Phosphorylation Promotes c-Jun Degradation and Inhibits Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 15. bioone.org [bioone.org]

- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]

Methodological & Application

Application Notes and Protocols for an In Vitro Kinase Assay Using a c-Jun Peptide Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including proliferation, apoptosis, and stress responses.[1] Dysregulation of the JNK signaling pathway has been implicated in various diseases, making it a key target for therapeutic intervention.[2] A fundamental method for studying JNK activity and for screening potential inhibitors is the in vitro kinase assay. This document provides a detailed protocol for conducting an in vitro kinase assay using a peptide derived from c-Jun as a substrate.

Note on the Substrate: While the specific peptide (Thr17)-c-Jun (11-23) was requested, a review of the scientific literature does not confirm Threonine 17 as a phosphorylation site for JNK. The primary and well-documented JNK phosphorylation sites on c-Jun are Serine 63 (Ser63), Serine 73 (Ser73), Threonine 91 (Thr91), and Threonine 93 (Thr93).[3][4][5] Therefore, this protocol has been generalized for a synthetic peptide substrate derived from c-Jun containing a known JNK phosphorylation site (e.g., based on the sequence around Ser63 or Ser73). Researchers should synthesize a peptide incorporating one of these sites for optimal results.

Signaling Pathway

The JNK signaling cascade is a tiered pathway activated by various stress stimuli, such as inflammatory cytokines and UV radiation.[1] This leads to the sequential activation of MAP kinase kinase kinases (MAP3Ks) and MAP kinase kinases (MAP2Ks), which in turn dually phosphorylate and activate JNK on a threonine and a tyrosine residue within its activation loop.[1] Activated JNK then phosphorylates a range of downstream targets, including the transcription factor c-Jun, leading to the regulation of gene expression.[6]

JNK Signaling Pathway leading to c-Jun phosphorylation.

Experimental Protocols

This section details the methodologies for performing an in vitro JNK kinase assay using a synthetic c-Jun peptide substrate. Both a traditional radioactive assay and modern non-radioactive, high-throughput screening (HTS) compatible methods are described.

General Reagents and Equipment

-

Kinase: Recombinant active JNK (e.g., JNK1, JNK2, or JNK3).

-

Substrate: Synthetic c-Jun peptide containing a JNK phosphorylation site (e.g., biotinylated or fluorescently labeled for non-radioactive assays).

-

ATP: Adenosine 5'-triphosphate.

-

Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% BSA.

-

Stop Solution: For radioactive assays: 75 mM phosphoric acid. For non-radioactive assays: EDTA solution.

-

Microplate reader (for non-radioactive assays).

-

Phosphorimager or scintillation counter (for radioactive assays).

-

Standard laboratory equipment (pipettes, tubes, etc.).

Experimental Workflow

General workflow for an in vitro kinase assay.

Protocol 1: Radioactive [γ-³²P]ATP Filter Binding Assay

This is a traditional and highly sensitive method for measuring kinase activity.

-

Reaction Setup:

-

In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing:

-

Recombinant active JNK (10-50 ng)

-

c-Jun peptide substrate (5-20 µM)

-

Kinase Assay Buffer to a final volume of 20 µL.

-

-

Include appropriate controls (no enzyme, no substrate).

-

-

Initiate Reaction:

-

Add 5 µL of ATP solution containing 100 µM unlabeled ATP and 0.5 µCi of [γ-³²P]ATP.

-

-

Incubation:

-

Incubate the reaction at 30°C for 30-60 minutes.

-

-

Stop Reaction and Spot:

-

Terminate the reaction by adding 25 µL of 75 mM phosphoric acid.

-

Spot 20 µL of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).

-

-

Washing:

-

Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone.

-

-

Detection:

-

Air dry the filter paper and quantify the incorporated radioactivity using a phosphorimager or scintillation counter.

-

Protocol 2: Non-Radioactive Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

This method is well-suited for high-throughput screening and avoids the use of radioactivity.

-

Reaction Setup:

-

In a low-volume 384-well plate, add the following:

-

2 µL of recombinant active JNK.

-

2 µL of biotinylated c-Jun peptide substrate.

-

If screening for inhibitors, add 2 µL of the test compound.

-

-

-

Initiate Reaction:

-

Add 4 µL of ATP solution to initiate the reaction.

-

-

Incubation:

-

Incubate at room temperature for 60 minutes.

-

-

Detection:

-

Add 10 µL of HTRF detection mix containing Eu³⁺-cryptate labeled anti-phospho-c-Jun antibody and streptavidin-XL665.

-

-

Incubation:

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Read Plate:

-

Measure the fluorescence at 665 nm and 620 nm on an HTRF-compatible plate reader.

-

The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.

-

Similar non-radioactive assays can be performed using other technologies such as LanthaScreen® (TR-FRET)[7][8][9] and AlphaScreen®[10][11][12][13], which rely on similar principles of proximity-based signal generation.

Data Presentation

Quantitative data from in vitro kinase assays are crucial for characterizing enzyme kinetics and inhibitor potency. The following tables provide examples of how to structure such data.

Table 1: Michaelis-Menten Kinetic Parameters for JNK

| Substrate | Kinase | Kₘ (µM) | Vₘₐₓ (pmol/min/µg) | Reference |

| c-Jun (full-length) | JNK1β1 | 2.8 | Not Reported | [14] |

| ATF2 | JNK1β1 | 1.1 | Not Reported | [14] |

| ATP | JNK1β1 | Not Reported | Not Reported | [14] |

Note: Kinetic parameters are highly dependent on assay conditions. The values presented are for illustrative purposes.

Table 2: IC₅₀ Values of Known JNK Inhibitors

| Inhibitor | Kinase | IC₅₀ (nM) | Assay Type | Reference |

| SP600125 | JNK1 | 40 | Radioactive | (Not explicitly cited, general knowledge) |

| SP600125 | JNK2 | 40 | Radioactive | (Not explicitly cited, general knowledge) |

| SP600125 | JNK3 | 90 | Radioactive | (Not explicitly cited, general knowledge) |

| JNK-IN-8 | JNK1 | 8.8 | Biochemical | (Not explicitly cited, general knowledge) |

| JNK-IN-8 | JNK2 | 3.4 | Biochemical | (Not explicitly cited, general knowledge) |

| JNK-IN-8 | JNK3 | 1.5 | Biochemical | (Not explicitly cited, general knowledge) |

IC₅₀ values can vary significantly based on the assay format, substrate, and ATP concentration.

Conclusion

The in vitro kinase assay is an indispensable tool for the study of JNK biology and the discovery of novel therapeutics. While the specific phosphorylation of c-Jun at Thr17 by JNK is not established, the protocols and principles outlined here provide a robust framework for assaying JNK activity using validated c-Jun-derived peptide substrates. The choice between radioactive and non-radioactive methods will depend on the specific application, throughput requirements, and available instrumentation. Careful optimization of assay conditions is critical for obtaining reliable and reproducible data.

References

- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 2. tobias-lib.uni-tuebingen.de [tobias-lib.uni-tuebingen.de]

- 3. embopress.org [embopress.org]

- 4. An intrinsic temporal order of c-JUN N-terminal phosphorylation regulates its activity by orchestrating co-factor recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Phosphorylation Dynamics of JNK Signaling: Effects of Dual-Specificity Phosphatases (DUSPs) on the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 10. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current Screens Based on the AlphaScreen™ Technology for Deciphering Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revvity.com [revvity.com]

- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzyme Kinetics and Interaction Studies for Human JNK1β1 and Substrates Activating Transcription Factor 2 (ATF2) and c-Jun N-terminal kinase (c-Jun) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring JNK Activity Using (Thr17)-c-Jun (11-23)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs), also known as stress-activated protein kinases (SAPKs), are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] JNKs are activated by a variety of cellular stresses, including inflammatory cytokines, UV irradiation, heat shock, and osmotic shock.[1] Once activated, JNKs translocate to the nucleus and phosphorylate a range of transcription factors, most notably c-Jun, at serine-63 and serine-73 within its N-terminal activation domain.[1] This phosphorylation event enhances the transcriptional activity of c-Jun. The JNK signaling cascade plays a critical role in a multitude of cellular processes, such as proliferation, apoptosis, and inflammatory responses.[2]

Given the central role of JNK in various pathological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer, the development of specific JNK inhibitors is of significant therapeutic interest. A robust and reliable assay to measure JNK activity is therefore essential for both basic research and drug discovery.

This document provides detailed application notes and protocols for measuring JNK activity using a specific peptide substrate, (Thr17)-c-Jun (11-23). This peptide is a fragment of the natural JNK substrate, c-Jun. While a variety of methods exist for assaying JNK activity, including Western blotting for phosphorylated c-Jun and radioactive kinase assays, this guide will focus on a fluorescence-based assay, which offers a non-radioactive, sensitive, and continuous monitoring approach suitable for high-throughput screening.[3]

Principle of the Assay

The proposed assay utilizes a fluorescently labeled (Thr17)-c-Jun (11-23) peptide. The principle behind many fluorescent kinase assays is that the local environment of a fluorophore attached to the peptide substrate changes upon phosphorylation, leading to a detectable change in its fluorescence properties.[3][4] For instance, some assays employ a phenomenon known as chelation-enhanced fluorescence, where a fluorophore like sulfonamido-oxine (Sox) shows increased fluorescence upon phosphorylation of a nearby residue in the presence of Mg2+.[3] Another common approach is Fluorescence Resonance Energy Transfer (FRET), where a donor and acceptor fluorophore are positioned on the peptide.[5] Phosphorylation can induce a conformational change that alters the distance between the fluorophores, thereby changing the FRET efficiency.

For the purpose of this protocol, we will describe a general fluorescence intensity-based assay, which is adaptable to various fluorescently labeled peptides where phosphorylation induces a change in fluorescence.

JNK Signaling Pathway

The JNK signaling pathway is a multi-tiered cascade. It is typically initiated by cellular stress or cytokine signaling, leading to the activation of MAP kinase kinase kinases (MAPKKKs). These kinases then phosphorylate and activate MAP kinase kinases (MAPKKs), specifically MKK4 and MKK7. Activated MKK4 and MKK7, in turn, dually phosphorylate JNK on a threonine and a tyrosine residue within its activation loop, leading to JNK activation.[2] Activated JNK then phosphorylates its downstream targets.

Figure 1. Simplified JNK Signaling Pathway.

Experimental Protocols

Materials and Reagents

-

JNK Enzyme: Recombinant active JNK1, JNK2, or JNK3.

-

Peptide Substrate: Fluorescently labeled (Thr17)-c-Jun (11-23) peptide. The peptide sequence is Asp-Asp-Ala-Leu-Asn-Ala-Thr-Phe-Leu-Pro-Ser-Glu-Gly.

-